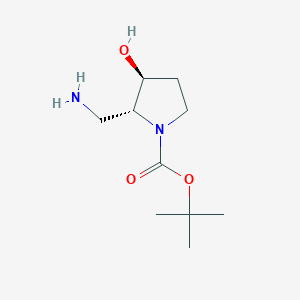![molecular formula C13H10FNO B6357917 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol CAS No. 25059-49-8](/img/structure/B6357917.png)
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(E)-[(3-Fluorophenyl)imino]methyl)phenol (2-FPM) is a compound that has been studied for its potential applications in scientific research. It is an aromatic compound with a phenolic group, and its molecular formula is C9H9FN2O. 2-FPM is of particular interest due to its ability to interact with certain proteins and enzymes, and its potential to be used as a tool in biochemistry research.
作用機序
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been shown to interact with certain proteins and enzymes, and to modulate their activity. The exact mechanism of action is not yet fully understood, but it is thought that 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol binds to the active site of the target protein or enzyme, and modulates its activity by either blocking or enhancing its activity.
Biochemical and Physiological Effects
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol can modulate the activity of certain enzymes, such as cytochrome P450, and can also affect the binding of small molecules to proteins. Additionally, 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been shown to affect the expression of certain genes, and to alter the activity of certain pathways involved in metabolism.
実験室実験の利点と制限
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used to modulate the activity of certain proteins and enzymes. Additionally, it has been shown to affect the binding of small molecules to proteins, and to alter the activity of certain pathways involved in metabolism. However, there are some limitations to its use in laboratory experiments. For example, its effects on biochemical and physiological processes are not yet fully understood, and its effects on living organisms have not been studied in detail.
将来の方向性
There are several potential future directions for research on 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol. These include further studies on its effects on biochemical and physiological processes, and its effects on living organisms. Additionally, further research could be done to better understand the mechanism of action of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol, and to identify potential therapeutic applications for it. Additionally, further research could be done to explore the potential of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol as a tool for biochemistry research. Finally, further research could be done to explore the potential of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol as a tool for drug discovery and development.
合成法
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol can be synthesized through a series of steps. The first step involves reacting 3-fluorophenol with a base, such as sodium hydroxide, in a solvent such as ethanol. This reaction produces a salt, which can then be reacted with an amine, such as ethylamine, in a solvent such as dimethylformamide (DMF). This reaction produces an intermediate, which can then be reacted with an aldehyde, such as formaldehyde, in a solvent such as acetonitrile. This reaction produces 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol.
科学的研究の応用
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been studied for its potential applications in scientific research. It has been shown to interact with certain proteins and enzymes, and has been studied as a tool in biochemistry research. It has been used to modulate the activity of certain enzymes, such as cytochrome P450, and to study the interactions between proteins and small molecules.
特性
IUPAC Name |
2-[(3-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWLAWLODQICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-fluorophenyl)imino]methyl}phenol | |
CAS RN |
25059-49-8 |
Source


|
| Record name | 3-FLUORO-N-(2-HYDROXYBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)
![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)




![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)





![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)